5-Bromo-2-phenylpyrimidine

Synthetic methodology Cross-coupling Process chemistry

Select 5-bromo-2-phenylpyrimidine (CAS 38696-20-7) as a strategic intermediate for predictable chemoselectivity in cross-couplings. Its 5-bromo substituent enables controlled sequential arylations without protecting groups, leveraging the established pyrimidine reactivity hierarchy (position 4 > 6 > 2). Ideal for constructing unsymmetrical diarylpyrimidines and privileged scaffolds for H-PGDS, FLT-3, and antischistosomal programs.

Molecular Formula C10H7BrN2
Molecular Weight 235.08 g/mol
CAS No. 38696-20-7
Cat. No. B1286401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-phenylpyrimidine
CAS38696-20-7
Molecular FormulaC10H7BrN2
Molecular Weight235.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(C=N2)Br
InChIInChI=1S/C10H7BrN2/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H
InChIKeyZZKCBZDJCZZPSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-phenylpyrimidine (CAS 38696-20-7) Procurement Guide for Research and Industrial Synthesis


5-Bromo-2-phenylpyrimidine (CAS 38696-20-7) is a halogenated pyrimidine derivative with the molecular formula C₁₀H₇BrN₂ and a molecular weight of 235.08 g/mol [1]. The compound features a pyrimidine core substituted with a bromine atom at the 5-position and a phenyl group at the 2-position, with a melting point of 83–84 °C and a predicted boiling point of 232.1 °C . It serves primarily as a versatile synthetic building block in medicinal chemistry, materials science, and cross-coupling methodology development, with the bromine substituent providing a strategic handle for palladium-catalyzed transformations including Suzuki-Miyaura couplings [2].

Why 5-Bromo-2-phenylpyrimidine Cannot Be Interchanged with Other Halogenated Pyrimidines


The position and identity of halogen substituents on the pyrimidine ring critically govern both synthetic reactivity and downstream biological outcomes. Pyrimidine halogen reactivity follows a strict hierarchy in Suzuki couplings: position 4 > position 6 > position 2, with the 5-position bromine offering a unique balance of stability and cross-coupling competence [1]. Moreover, chloropyrimidine substrates are preferable over iodo-, bromo-, or fluoropyrimidines in certain Suzuki couplings [2], meaning that substituting a 5-bromo analog with a 5-chloro or 5-iodo variant alters reaction efficiency and site-selectivity. In medicinal applications, phenylpyrimidine congeners with different substitution patterns can differ in cytotoxicity by 1–4 orders of magnitude against mammalian cells, and amide-linked versus imidazole-linked derivatives exhibit tenfold differences in thermal shift assay responses [3].

Quantitative Differentiation Evidence for 5-Bromo-2-phenylpyrimidine (CAS 38696-20-7) in Synthesis and Biological Applications


Synthetic Yield Comparison: Suzuki Coupling Route from 5-Bromo-2-iodopyrimidine

The synthesis of 5-bromo-2-phenylpyrimidine via Suzuki coupling of 5-bromo-2-iodopyrimidine with phenylboronic acid proceeds in 59% isolated yield using Pd(PPh₃)₄ in toluene/aqueous Na₂CO₃ [1]. An alternative route using 2,5-dibromopyrimidine as the starting material achieves only approximately 43% yield . A separate microwave-assisted protocol with Pd(dppf)Cl₂·CH₂Cl₂ as catalyst reportedly achieves yields up to 85.5% .

Synthetic methodology Cross-coupling Process chemistry

Positional Reactivity Hierarchy in Suzuki Couplings of Halogenated Pyrimidines

In Suzuki coupling reactions of halogenated pyrimidines, the reactivity order of halogen positions is: position 4 > position 6 > position 2 [1]. The 5-position bromine in 5-bromo-2-phenylpyrimidine is less reactive toward Suzuki coupling than halogens at positions 4 and 6, allowing for sequential, site-selective arylations in polyhalogenated pyrimidine systems. This positional selectivity enables the controlled construction of unsymmetrical diaryl- and triarylpyrimidines, where the 2-phenyl group remains intact while the 5-bromo serves as a handle for subsequent derivatization.

Palladium catalysis Site-selective coupling Heterocyclic chemistry

Thermal Shift Assay Differentiation: Amide-Linked versus Imidazole-Linked H-PGDS Inhibitor Analogs

In a series of hematopoietic prostaglandin D2 synthase (H-PGDS) inhibitors built on a pyrimidine or pyridine core, amide-linked analogs demonstrated a tenfold greater shift in the thermal shift assay in the presence of glutathione (GSH) compared to the same assay conducted in the absence of GSH . In contrast, imidazole-linked analogs did not produce a significant change in thermal shift between the two assay conditions . This differential behavior suggests a specific stabilization effect of the amide linker in the synthase-GSH-inhibitor ternary complex.

H-PGDS inhibition Thermal shift assay Inhibitor stabilization

Cytotoxicity Window: Phenylpyrimidine Congeners Exhibit 1–4 Orders of Magnitude Selectivity Improvement

In structure-activity relationship studies of microtubule-active phenylpyrimidines evaluated against Schistosoma mansoni adults and somules, thiophen-2-yl-pyrimidine congeners derived from the phenylpyrimidine scaffold demonstrated cytotoxicity values 1–4 orders of magnitude less than the originating hit compounds [1]. The originating compounds exhibited cytotoxicity in the low nanomolar range, whereas the optimized congeners showed substantially reduced mammalian cell toxicity while retaining potent and long-lasting paralysis of the parasite in vitro [1].

Antiparasitic Selectivity Cytotoxicity

Antiproliferative Activity of Phenylpyrimidine Derivatives Against Cancer Cell Lines

A series of fifteen novel phenylpyrimidine derivatives were synthesized and evaluated for antiproliferative activity against HeLa cervical cancer cells via MTT assay [1]. Among the series, compounds 6g and 6h exhibited the most potent activity with IC₅₀ values of 1.5 μmol/L and 2.8 μmol/L, respectively [1]. These compounds also demonstrated good activity against HepG2 hepatocellular carcinoma and MCF-7 breast cancer cell lines. FLT-3 kinase was identified as the most potent molecular target, with computational docking confirming a favorable binding mode [1].

Anticancer Kinase inhibition FLT-3

Recommended Application Scenarios for 5-Bromo-2-phenylpyrimidine (CAS 38696-20-7)


Sequential Suzuki Couplings in Polyhalogenated Pyrimidine Synthesis

Researchers constructing unsymmetrical diaryl- or triarylpyrimidines should select 5-bromo-2-phenylpyrimidine as an intermediate when predictable chemoselectivity is required. The established reactivity hierarchy (position 4 > position 6 > position 2) combined with the moderate reactivity of the 5-bromo substituent enables controlled sequential arylations without protecting group strategies [1]. This is particularly valuable in medicinal chemistry programs where diverse aryl groups must be installed at specific pyrimidine positions.

H-PGDS Inhibitor Lead Optimization with Amide Linker Scaffolds

Medicinal chemists targeting hematopoietic prostaglandin D2 synthase (H-PGDS) for inflammatory or allergic indications should prioritize amide-linked pyrimidine-core analogs over imidazole-linked counterparts. The tenfold greater thermal shift response in the presence of glutathione with amide linkers provides a quantifiable advantage in ternary complex stabilization . This property guides compound procurement toward 5-bromo-2-phenylpyrimidine-derived amide scaffolds for H-PGDS inhibitor development.

Antiparasitic Lead Discovery Using Phenylpyrimidine Scaffolds

Investigators developing novel antischistosomal agents should consider the phenylpyrimidine chemotype as a privileged scaffold with a demonstrated capacity for selectivity optimization. Starting from micromolar-active phenylpyrimidine hits, structure-activity relationship campaigns can achieve 1–4 orders of magnitude improvement in cytotoxicity selectivity while maintaining potent antiparasitic activity [2]. The relatively simple drug-like structure of these molecules facilitates further synthetic elaboration.

FLT-3 Targeted Anticancer Agent Development

Researchers pursuing FLT-3 kinase inhibitors for oncology applications should evaluate phenylpyrimidine derivatives as starting points. The scaffold has yielded compounds with IC₅₀ values of 1.5 μmol/L against HeLa cells and demonstrated favorable molecular docking interactions with FLT-3 kinase [3]. The 5-bromo-2-phenylpyrimidine core provides a versatile platform for introducing diversity elements to further optimize potency and selectivity.

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